molecular formula C6H4ClF2N B1427233 3-Chloro-4-(difluoromethyl)pyridine CAS No. 1374659-44-5

3-Chloro-4-(difluoromethyl)pyridine

Cat. No. B1427233
CAS RN: 1374659-44-5
M. Wt: 163.55 g/mol
InChI Key: UZRBGKNPGFNLDR-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1374659-44-5. It has a molecular weight of 163.55 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(difluoromethyl)pyridine is represented by the linear formula C6H4ClF2N . The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H .


Physical And Chemical Properties Analysis

3-Chloro-4-(difluoromethyl)pyridine has a molecular weight of 163.55 g/mol . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of this compound .

Scientific Research Applications

Functionalization Techniques

  • Deprotonative Functionalization : The difluoromethyl group in compounds like 3-(difluoromethyl)pyridine can be functionalized via deprotonation using a lithiated base. This method allows the creation of new silylated compounds and a range of 3-(difluoroalkyl)pyridines, expanding the chemical library for various applications (Santos et al., 2020).

Synthesis of Key Intermediates

  • Herbicide Intermediates : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate in creating the herbicide trifloxysulfuron, is possible from nicotinamide through a series of chemical transformations. This synthesis highlights the role of chloro-difluoromethylpyridine derivatives in agricultural chemistry (Zuo Hang-dong, 2010).

Applications in Fungicides

  • Fungicidal Properties : The compound fluazinam, which contains a chloro-trifluoromethyl pyridine unit, exhibits significant fungicidal properties. Its molecular structure, involving a pyridine and benzene ring, contributes to its effectiveness in agriculture (Youngeun Jeon et al., 2013).

Difunctionalization Methods

  • Regioselective Difunctionalization : Regioselective 3,4-difunctionalization of 3-chloropyridines through 3,4-pyridyne intermediates enables the synthesis of various 2,3,4-trisubstituted pyridines. This method is pivotal for creating complex molecular structures, including pharmaceuticals (Heinz et al., 2021).

Insecticidal Applications

  • Insecticide Intermediates : The synthesis of certain chloro-trifluoropropenyl and dimethyl cyclopropanecarboxamide derivatives, which involve pyridine rings, points to their potential use in creating effective insecticides for crops like maize and sugar beet (Dongqing Liu et al., 2006).

Electrophilic Substitution Studies

  • Electrophilic Substitution : Studies on 2-chloro-6-(trifluoromethyl)pyridine reveal efficient methods for halogen shuffling, demonstrating the versatility of chloro-difluoromethyl pyridines in organic synthesis (Mongin et al., 1998).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include 3-Chloro-4-(difluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-4-(difluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRBGKNPGFNLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(difluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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